3-cyclopropyl-4-methoxybenzaldehyde
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Overview
Description
3-Cyclopropyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O2 It is characterized by a benzaldehyde core substituted with a methoxy group at the 4-position and a cyclopropyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclopropyl-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of isopropanol and ethyl acetate, which yields the ether product. This product can then be recrystallized or purified using isopropyl alcohol .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and cyclopropyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: 3-Cyclopropyl-4-methoxybenzoic acid.
Reduction: 3-Cyclopropyl-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Cyclopropyl-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-methoxybenzaldehyde depends on its specific applicationThe aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the methoxy and cyclopropyl groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with a hydroxyl group at the 4-position.
3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde: Similar structure but with a cyclopropylmethoxy group instead of a cyclopropyl group.
Uniqueness: 3-Cyclopropyl-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
2137592-64-2 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-cyclopropyl-4-methoxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-13-11-5-2-8(7-12)6-10(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3 |
InChI Key |
FYPVFEKKSCOGHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2CC2 |
Purity |
95 |
Origin of Product |
United States |
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